(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a pyrrolidine ring and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with pyrrolidine under suitable conditions to form the intermediate compound, which is then converted to the boronic acid derivative through a series of reactions involving boron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation and reduction reactions yield various oxidized or reduced derivatives .
Scientific Research Applications
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline: This compound shares a similar structure but lacks the boronic acid group.
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanol: This compound has a hydroxyl group instead of the boronic acid group.
Uniqueness
The presence of the boronic acid group in (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid makes it unique compared to its analogs. This functional group allows the compound to participate in specific reactions, such as Suzuki-Miyaura cross-coupling, which are not possible with its analogs .
Properties
Molecular Formula |
C11H13BF3NO2 |
---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
[4-pyrrolidin-1-yl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)9-7-8(12(17)18)3-4-10(9)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 |
InChI Key |
RASZLUDMEXXCAK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCCC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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